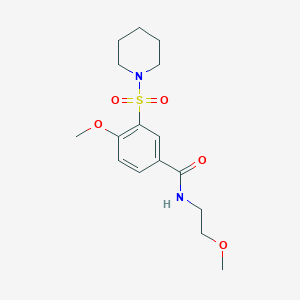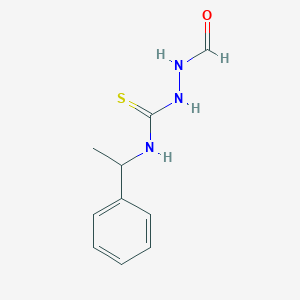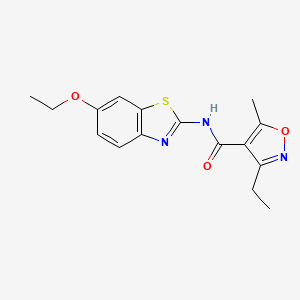![molecular formula C16H16Cl2N2O B4841218 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B4841218.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea
Vue d'ensemble
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and horticulture. It belongs to the class of phenylurea herbicides and is known for its effectiveness in controlling weeds. Diuron has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Diuron acts as an inhibitor of photosynthesis by blocking the electron transport chain in chloroplasts. It inhibits the photosystem II complex, which is responsible for the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which damages the photosynthetic apparatus and leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the growth and development of roots, shoots, and leaves by disrupting cell division and elongation. It also affects the metabolism of carbohydrates and proteins, leading to a decrease in photosynthesis and respiration. In addition, diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It is relatively easy to synthesize and has a long shelf life. However, diuron has some limitations for lab experiments, including its toxicity to some organisms and its potential for environmental contamination.
Orientations Futures
There are several future directions for research on diuron. One area of research is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the identification of new targets for herbicides that can be used to control weeds. Additionally, there is a need for research on the environmental impact of diuron and other herbicides, as well as the development of new methods for their detection and removal from the environment.
In conclusion, diuron is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to develop new herbicides that are more effective and less toxic than diuron, as well as to identify new targets for herbicides and to study the environmental impact of herbicides.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used to control weeds in various crops such as cotton, soybeans, corn, and sugarcane. Diuron has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-5-3-4-6-15(10)20-16(21)19-11(2)13-8-7-12(17)9-14(13)18/h3-9,11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWAGOROVXDVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}carbamate](/img/structure/B4841138.png)
![4-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4841140.png)
![N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4841157.png)


![1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4841178.png)
![allyl 4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoate](/img/structure/B4841183.png)
![{[6-ethyl-3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B4841198.png)
![3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4841224.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B4841226.png)

![(4-bromophenyl){3-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4841236.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841244.png)